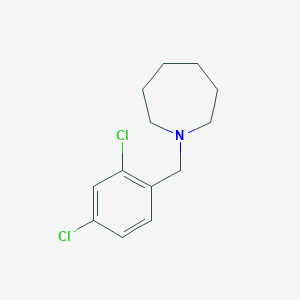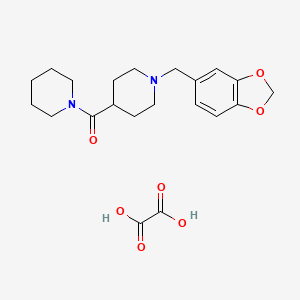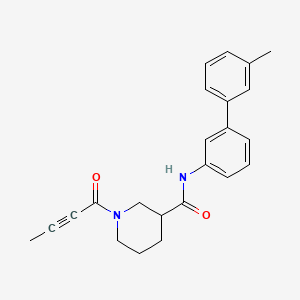
1-(2,4-dichlorobenzyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dichlorobenzyl)azepane, also known as DCBA, is a chemical compound that belongs to the family of azepanes. It has been extensively studied for its potential applications in the field of medicinal chemistry. DCBA has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antifungal properties.
作用機序
The exact mechanism of action of 1-(2,4-dichlorobenzyl)azepane is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. 1-(2,4-dichlorobenzyl)azepane has also been found to inhibit the activity of certain enzymes, which are essential for the survival of microorganisms.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzyl)azepane has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-(2,4-dichlorobenzyl)azepane has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
1-(2,4-dichlorobenzyl)azepane has several advantages for lab experiments, including its potent antimicrobial activity, low toxicity, and ease of synthesis. However, its solubility in water is limited, which can make it difficult to work with in certain experiments. 1-(2,4-dichlorobenzyl)azepane also has some limitations, including its potential to interact with other compounds in the experimental system, which can affect the results.
将来の方向性
There are several future directions for research on 1-(2,4-dichlorobenzyl)azepane. One area of interest is the development of novel 1-(2,4-dichlorobenzyl)azepane derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 1-(2,4-dichlorobenzyl)azepane in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to elucidate the exact mechanism of action of 1-(2,4-dichlorobenzyl)azepane and its potential applications in the field of medicinal chemistry.
In conclusion, 1-(2,4-dichlorobenzyl)azepane is a promising compound with potential applications in the field of medicinal chemistry. Its potent antimicrobial activity, low toxicity, and ease of synthesis make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases.
合成法
1-(2,4-dichlorobenzyl)azepane can be synthesized through a multistep process starting from 2,4-dichlorobenzyl chloride and 1-aminocycloheptane. The reaction involves the formation of an intermediate, which is then subjected to further reactions to yield the final product. The synthesis of 1-(2,4-dichlorobenzyl)azepane has been optimized to achieve high yields and purity.
科学的研究の応用
1-(2,4-dichlorobenzyl)azepane has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses. 1-(2,4-dichlorobenzyl)azepane has also been investigated for its potential use as a drug for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N/c14-12-6-5-11(13(15)9-12)10-16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVXXFGVXFEPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]methanol](/img/structure/B6038126.png)
![N-(4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6038134.png)
![N-(cyclopropylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6038142.png)

![methyl 4-(3-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6038159.png)
![5,5-diethyl-2-[(4-methoxybenzyl)imino]-1-methyldihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6038166.png)
![1-(3-chlorophenyl)-3-[4-(2-furoyl)-1-piperazinyl]-1H-pyrrole-2,5-dione](/img/structure/B6038175.png)


![4-fluoro-N-({1-[(4-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6038190.png)

![1-[3-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6038211.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(dimethylamino)benzamide](/img/structure/B6038215.png)
![3-{4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6038225.png)